1-Bromo-4-(but-2-en-1-yloxy)benzene
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Overview
Description
1-Bromo-4-(but-2-en-1-yloxy)benzene is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of benzene, featuring a but-2-en-1-yloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1-Bromo-4-(but-2-en-1-yloxy)benzene typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of but-2-en-1-ol displaces the hydrogen atom of the phenol group, forming the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(but-2-en-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The but-2-en-1-yloxy group can undergo oxidation to form corresponding epoxides or reduction to yield saturated ethers.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(but-2-en-1-yloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(but-2-en-1-yloxy)benzene involves its interaction with various molecular targets, depending on the context of its use. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
1-Bromo-4-(but-2-en-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(but-3-en-1-yloxy)benzene: This compound has a similar structure but with the double bond in a different position, which can affect its reactivity and applications.
1-Bromo-4-(butan-2-yl)benzene: Lacking the double bond, this compound exhibits different chemical properties and reactivity.
1-Bromo-2-isopropoxybenzene: Featuring an isopropoxy group instead of a but-2-en-1-yloxy group, this compound has distinct physical and chemical characteristics.
Properties
IUPAC Name |
1-bromo-4-[(E)-but-2-enoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWUQKOOAPNORF-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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